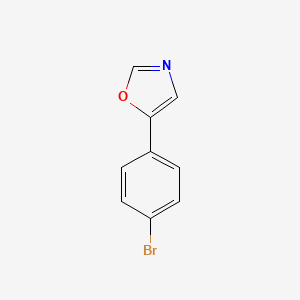

5-(4-Bromophenyl)-1,3-oxazole

説明

Historical Context and Significance of Oxazole (B20620) Chemistry in Drug Discovery

The study of oxazole derivatives dates back to the late 19th century, with the first synthesis of an oxazole reported in 1887. taylorandfrancis.com However, the therapeutic potential of this heterocyclic scaffold gained significant traction in the mid-20th century. chemmethod.com The oxazole nucleus, a five-membered ring containing one oxygen and one nitrogen atom at the 1 and 3 positions respectively, has proven to be a versatile framework in medicinal chemistry. chemmethod.comsemanticscholar.orgthepharmajournal.com Its derivatives are known to interact with a wide array of biological targets, including enzymes and receptors, through various non-covalent interactions. semanticscholar.orgtandfonline.com This has led to the development of numerous oxazole-containing compounds with a broad spectrum of pharmacological activities. thepharmajournal.comjetir.org The ability of the oxazole ring to act as a bioisostere for other heterocycles like thiazoles and imidazoles further enhances its importance in the rational design of new drugs. rsc.org

Prevalence of the 1,3-Oxazole Scaffold in Natural Products and Synthetic Compounds

The 1,3-oxazole motif is a recurring structural feature in a diverse range of natural products, many of which are isolated from marine organisms. mdpi.comlifechemicals.com These natural compounds often exhibit potent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. mdpi.comresearchgate.net The complexity and bioactivity of these natural oxazoles have inspired synthetic chemists to develop new methods for constructing the oxazole ring and its derivatives. lifechemicals.com

In the realm of synthetic chemistry, the 1,3-oxazole scaffold is a valuable building block for creating libraries of compounds for drug screening. tandfonline.com A number of commercially available drugs, such as the anti-inflammatory agent Oxaprozin, feature the oxazole ring, and numerous other oxazole-containing candidates are in various stages of drug development. rsc.orglifechemicals.com The versatility of the oxazole ring allows for the introduction of various substituents at its C2, C4, and C5 positions, enabling the fine-tuning of its physicochemical and pharmacological properties. thepharmajournal.com

Table 1: Examples of Bioactive 1,3-Oxazole-Containing Compounds

| Compound Name | Source/Type | Noted Biological Activity |

| Muscoride A | Natural Product (Marine) | Antibacterial researchgate.net |

| Virginiamycin M2 | Natural Product (Bacterial) | Antibiotic researchgate.net |

| Ulapualide A | Natural Product (Marine) | Antifungal researchgate.net |

| Diazonamide A | Natural Product (Marine) | Anticancer (inhibits tubulin polymerization) researchgate.net |

| Hennoxazole A | Natural Product (Marine) | Antiviral, Analgesic researchgate.net |

| Oxaprozin | Synthetic Drug | Anti-inflammatory lifechemicals.com |

| Sulfamoxole | Synthetic Drug | Antibacterial lifechemicals.com |

| Linezolid | Synthetic Drug | Antibacterial tandfonline.com |

Importance of Halogenated Phenyl Moieties in Chemical and Biological Systems

The incorporation of halogen atoms, particularly on aromatic rings, is a widely employed strategy in medicinal chemistry to modulate the properties of a drug candidate. researchgate.net The introduction of a halogen, such as bromine, can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. researchgate.netump.edu.pl Aryl halides are versatile intermediates in organic synthesis, readily participating in cross-coupling reactions to form more complex molecules. researchgate.net

The bromine atom, with its moderate electronegativity and polarizability, can participate in halogen bonding, a type of non-covalent interaction with electron-donating atoms in a biological target. ump.edu.placs.org This can lead to enhanced binding affinity and selectivity. researchgate.netnih.gov Furthermore, the presence of a bromine atom on a phenyl ring can alter the electronic properties of the molecule, which can be crucial for its biological activity. wiley.com In some cases, halogenation has been shown to significantly improve the potency and pharmacokinetic properties of drug molecules.

Overview of 5-(4-Bromophenyl)-1,3-oxazole within the Scope of Oxazole Research

Studies on related compounds, such as 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole, have demonstrated that the bromophenyl group can contribute to antimicrobial activity. researchgate.net The synthesis of various 4-benzyl-1,3-oxazole derivatives incorporating a 4-[(4-bromophenyl)sulfonyl]phenyl fragment has also been explored to assess their cytotoxic effects. farmaciajournal.com While specific research on this compound itself is part of the broader exploration of functionalized oxazoles, the rationale for its synthesis and study lies in the established importance of both the oxazole heterocycle and halogenated aryl groups in medicinal chemistry.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-(4-bromophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBCQOHEPVLTLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10380062 | |

| Record name | 5-(4-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24817574 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

72571-06-3 | |

| Record name | 5-(4-Bromophenyl)oxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72571-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-bromophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10380062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 4 Bromophenyl 1,3 Oxazole

Established Synthetic Routes to 1,3-Oxazole Core Structures

The construction of the 1,3-oxazole ring is a fundamental objective in heterocyclic chemistry, with several classical and modern methods being widely employed. These routes provide the structural backbone upon which substituents like the 4-bromophenyl group can be incorporated.

Robinson-Gabriel Synthesis and Its Adaptations

The Robinson-Gabriel synthesis is a cornerstone method for oxazole (B20620) formation, first described independently by Sir Robert Robinson and Siegmund Gabriel in 1909 and 1910, respectively. wikipedia.orgsynarchive.com The reaction involves the intramolecular cyclodehydration of a 2-acylamino-ketone to yield the corresponding oxazole. wikipedia.orgpharmaguideline.comderpharmachemica.com The process is catalyzed by a cyclodehydrating agent, with sulfuric acid being a common choice. researchgate.net Other reagents such as phosphorus pentachloride, polyphosphoric acid, and phosphoryl chloride (POCl₃) are also frequently used to facilitate this transformation. pharmaguideline.comfarmaciajournal.com

The general mechanism proceeds through the dehydration of the 2-acylamino-ketone, leading to the formation of the five-membered oxazole ring. synarchive.com Over the years, several modifications have expanded the utility of this reaction. For instance, a solid-phase version has been developed, which utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org Additionally, one-pot methodologies have been reported, combining Friedel-Crafts acylation with the Robinson-Gabriel cyclodehydration to produce highly substituted oxazoles from simple starting materials. wikipedia.orgresearchgate.net

Table 1: Common Dehydrating Agents in Robinson-Gabriel Synthesis

| Dehydrating Agent | Reference |

|---|---|

| Sulfuric Acid (H₂SO₄) | wikipedia.orgpharmaguideline.comresearchgate.net |

| Phosphorus Pentachloride (PCl₅) | pharmaguideline.com |

| Phosphoryl Chloride (POCl₃) | pharmaguideline.comfarmaciajournal.com |

| Polyphosphoric Acid (PPA) | pharmaguideline.com |

Microwave-Assisted Cyclization Techniques

The application of microwave irradiation has emerged as a significant advancement in organic synthesis, often leading to reduced reaction times, improved yields, and cleaner reactions. tandfonline.comijpsonline.comresearchgate.net The synthesis of oxazole derivatives has greatly benefited from this technology. tandfonline.comijpsonline.com A notable microwave-assisted method involves the reaction of aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) under controlled basic conditions. nih.govacs.org This approach can be fine-tuned to selectively produce either 5-substituted oxazoles or their oxazoline (B21484) precursors. nih.govacs.org For example, using potassium phosphate (B84403) as the base and isopropanol (B130326) as the solvent under microwave irradiation at 65 °C, various aryl aldehydes can be converted to 5-aryl oxazoles in high yields within minutes. ijpsonline.comnih.gov This method represents a rapid and efficient alternative to conventional heating protocols. acs.org Other microwave-assisted syntheses include the reaction of p-substituted 2-bromoacetophenones with urea (B33335) to form 2-amino-4-aryloxazoles. ijpsonline.com

Cycloaddition Reactions for Oxazole Ring Formation

Cycloaddition reactions provide a powerful and convergent approach to forming five-membered heterocyclic rings like oxazoles. pharmaguideline.comwikipedia.org The most prominent of these in oxazole synthesis is the van Leusen reaction, which is classified as a [3+2] cycloaddition. semanticscholar.org This reaction typically involves the base-catalyzed condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). derpharmachemica.comsemanticscholar.org In this process, TosMIC acts as a "3-atom synthon," providing the C2-N3-C4 portion of the ring, which reacts with the aldehyde (providing C5 and O1) to form an oxazoline intermediate. semanticscholar.org Subsequent elimination of p-toluenesulfinic acid yields the aromatic 5-substituted oxazole. semanticscholar.orgorganic-chemistry.org

The oxazole ring itself, particularly when substituted with electron-releasing groups, can act as a diene in Diels-Alder reactions, which is a type of [4+2] cycloaddition. pharmaguideline.com This reactivity allows for the synthesis of complex structures, such as pyridine (B92270) or furan (B31954) derivatives, from the oxazole core. pharmaguideline.com More recently, novel 1,3-dipolar cycloadditions, such as those involving nitrile-tethered aldehydes, have been developed, expanding the scope of cycloaddition strategies for heterocycle formation. rsc.org

Specific Synthesis of 5-(4-Bromophenyl)-1,3-oxazole and Derivatives

While general methods provide the foundation, specific routes have been optimized for the synthesis of this compound and related structures. These methods often leverage the reactivity of commercially available brominated starting materials.

Synthesis from 4-Bromobenzaldehyde (B125591) and TOSMIC Reagent

The van Leusen oxazole synthesis is a highly effective and direct method for preparing this compound. This reaction utilizes 4-bromobenzaldehyde and tosylmethyl isocyanide (TosMIC) as the key starting materials. organic-chemistry.org The reaction is performed under basic conditions, with potassium carbonate (K₂CO₃) in methanol (B129727) being a common system. derpharmachemica.comsemanticscholar.org A notable adaptation uses a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin as the base catalyst. organic-chemistry.orgorganic-chemistry.org This modification simplifies the workup procedure, as the base and the p-toluenesulfinic acid byproduct can be removed by simple filtration, affording the 5-aryloxazole product in high yield and purity. organic-chemistry.orgorganic-chemistry.org The reaction proceeds via the formation of an intermediate oxazoline, which then eliminates the tolyl-sulfinyl group to generate the aromatic oxazole ring. organic-chemistry.org

Table 2: Van Leusen Synthesis of 5-Aryl Oxazoles

| Aldehyde | Base | Solvent | Outcome | Reference |

|---|---|---|---|---|

| Aromatic Aldehydes | K₂CO₃ | Methanol | 5-Aryl Oxazoles | derpharmachemica.comsemanticscholar.org |

| Aromatic Aldehydes | Ion Exchange Resin | Methanol | 5-Aryl Oxazoles (High Purity) | organic-chemistry.orgorganic-chemistry.org |

Bromination of Precursor Compounds with N-Bromosuccinimide (NBS)

An alternative strategy for synthesizing brominated oxazoles involves the introduction of the bromine atom onto a pre-existing molecule using a brominating agent. N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of heterocyclic compounds. vulcanchem.com The regioselectivity of the bromination on the oxazole ring is influenced by electronic and steric factors. For many substituted oxazoles, electrophilic bromination with NBS selectively targets the C5 position due to its electron-rich character. However, if the C5 position is already substituted, bromination can occur at other positions, such as C4, sometimes requiring prior lithiation to direct the substitution. orgsyn.org

In the context of synthesizing this compound, this route could theoretically involve the bromination of a suitable precursor. For instance, one could synthesize 2-methyl-4-phenyloxazole (B1595679) and then attempt bromination, though achieving selective bromination on the phenyl ring at the para-position without affecting the oxazole ring would be a challenge. A more plausible approach involves the cyclization of a brominated precursor, such as the condensation of a brominated α-haloketone with an amide. For example, reacting p-bromophenacyl bromide with an amide would directly lead to an oxazole with a 4-bromophenyl substituent. iucr.org Another method involves the transformation of N-H ketoaziridines into 2,5-diaryloxazoles using NBS, which proceeds through the formation of an intermediate N-bromoketoaziridine. researchgate.net

Cyclization Reactions Involving Hydroxylamine (B1172632) and Acetamide (B32628)

The synthesis of the oxazole core of molecules structurally related to this compound can be achieved through various cyclization strategies. One such approach involves the reaction of a substituted α-haloketone with an amide. For instance, the synthesis of 4-(4-bromophenyl)-2,5-dimethyloxazole has been accomplished through the cyclization of p-bromophenylethanone with acetamide under microwave irradiation. ijpsonline.com This method, a variation of the Robinson-Gabriel synthesis, demonstrates the formation of the oxazole ring from an appropriate ketone and amide source.

The general mechanism for this type of synthesis involves the initial formation of an N-acylamino ketone intermediate, which then undergoes cyclodehydration to yield the oxazole ring. ijpsonline.com While direct synthesis of this compound using hydroxylamine and acetamide is not prominently detailed, the reaction of p-substituted 2-bromoacetophenones with urea (a compound with a similar amide functional group) under microwave irradiation is a known method for producing 2-amino-4-(p-substituted phenyl)-oxazole derivatives. ijpsonline.com These examples highlight established pathways for constructing the 4-aryloxazole scaffold from readily available precursors.

Advanced Synthetic Transformations and Derivatization

The this compound scaffold is a versatile platform for generating a diverse array of derivatives. The presence of the bromine atom on the phenyl ring and the reactive positions on the oxazole nucleus allow for extensive modification through modern synthetic methods.

Cross-Coupling Reactions Involving the Bromophenyl Moiety

The carbon-bromine bond on the phenyl ring is a key functional group that enables a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-nitrogen bonds, significantly expanding the molecular complexity and diversity of derivatives.

The Suzuki-Miyaura reaction is a powerful and widely utilized method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. researchgate.net The bromine atom of this compound makes it an excellent substrate for this reaction. Aryl bromides are generally more reactive than aryl chlorides in Suzuki-Miyaura couplings. researchgate.net

Research on analogous compounds, such as 4-(4-bromophenyl)-2,5-dimethyloxazole, has demonstrated successful Suzuki reactions with various substituted phenylboronic acids. ijpsonline.comijpsonline.com These reactions are typically catalyzed by a palladium complex, such as bis(triphenylphosphine)palladium(II) chloride, in the presence of a base. ijpsonline.comijpsonline.com Similarly, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) has been effectively coupled with a range of arylboronic acids using a Pd(PPh₃)₄ catalyst, further illustrating the feasibility of this transformation on bromophenyl-substituted heterocycles. mdpi.com The reaction conditions are generally mild and tolerant of a wide range of functional groups, making this a preferred method for elaborating the aryl portion of the molecule. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | mdpi.com |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a staple in medicinal chemistry for the synthesis of aryl amines, offering significant advantages over classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org

The reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org A variety of palladium catalysts and specialized phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of aryl halides with primary and secondary amines, including heteroaryl amines and even ammonia (B1221849) equivalents. wikipedia.orgorganic-chemistry.org While specific examples using this compound as the substrate are not extensively documented, the general applicability of the Buchwald-Hartwig reaction to aryl bromides indicates its high potential for synthesizing N-aryl and N-heteroaryl derivatives of the title compound. researchgate.net

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand | Base | Solvent | Application | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂ | RuPhos | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | (Hetero)aryl halides with secondary amines | researchgate.net |

| Pd₂(dba)₃ | BINAP, Xantphos | NaOt-Bu | Toluene | Primary and secondary amines | wikipedia.org |

Suzuki-Miyaura Cross-Coupling Reactions

Functionalization at the Oxazole Ring System

Beyond modifications at the bromophenyl moiety, the oxazole ring itself offers opportunities for further functionalization. Palladium-catalyzed direct arylation reactions allow for the regioselective introduction of aryl groups at the C2 and C5 positions of the oxazole core. organic-chemistry.org The selectivity of these reactions can often be controlled by the choice of phosphine ligand and solvent polarity. organic-chemistry.org For a 5-substituted oxazole like this compound, the C2 and C4 positions are potential sites for such functionalization. Nickel-catalyzed C2 arylation of oxazoles with aryl chlorides has also been reported, expanding the toolkit for these transformations. organic-chemistry.org

Other synthetic strategies for modifying the oxazole ring include iodine-catalyzed tandem oxidative cyclizations and reactions involving tosylmethyl isocyanide (TosMIC), which can be used to build or modify the oxazole structure. organic-chemistry.orgsemanticscholar.orgnih.gov

Synthesis of Novel N-Acyl-α-Amino Acid, Oxazol-5(4H)-one, and N-Acyl-α-Amino Ketone Analogs

There is a well-established synthetic relationship between 1,3-oxazoles and related acyclic and heterocyclic analogs such as N-acyl-α-amino acids, oxazol-5(4H)-ones, and N-acyl-α-amino ketones. psecommunity.orgmdpi.com These classes of compounds are interconvertible through a series of fundamental organic reactions.

N-acyl-α-amino acids can be synthesized by the acylation of amino acids. psecommunity.orgfarmaciajournal.com For example, an amino acid like L-valine can be acylated with a benzoyl chloride derivative to yield an N-acyl-α-amino acid. psecommunity.org These acyclic precursors can then undergo intramolecular cyclodehydration to form 4-substituted-1,3-oxazol-5(4H)-ones. psecommunity.orgfarmaciajournal.com This cyclization is often promoted by reagents like ethyl chloroformate or acetic anhydride. psecommunity.orgmdpi.com The Erlenmeyer-Plöchl reaction is a classic method for synthesizing 4-arylidene-2-phenyloxazol-5(4H)-ones from N-acylglycines and aldehydes. mdpi.comresearchgate.net

Furthermore, these oxazol-5(4H)-ones are versatile intermediates themselves. They can undergo Friedel-Crafts acylation with aromatic hydrocarbons in the presence of a Lewis acid like aluminum trichloride (B1173362) to open the ring and form N-acyl-α-amino ketones. psecommunity.orgmdpi.com Finally, these N-acyl-α-amino ketones can be cyclized under dehydrating conditions, for example using phosphoryl trichloride, in a Robinson-Gabriel type reaction to form 2,4,5-trisubstituted 1,3-oxazoles. psecommunity.orgfarmaciajournal.com This sequence of reactions demonstrates a clear synthetic pathway linking these important classes of compounds.

Table 3: Interconversion of Oxazole-Related Analogs

| Starting Material | Reagents | Product | Transformation | Reference |

|---|---|---|---|---|

| N-Acyl-α-amino acid | Ethyl chloroformate, 4-methylmorpholine | 1,3-Oxazol-5(4H)-one | Intramolecular cyclodehydration | psecommunity.org |

| 1,3-Oxazol-5(4H)-one | Aromatic hydrocarbon, AlCl₃ | N-Acyl-α-amino ketone | Friedel-Crafts acylation / Ring opening | psecommunity.orgmdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-(4-Bromophenyl)-1,3-oxazole by mapping its carbon-hydrogen framework.

Proton NMR (¹H-NMR) Analysis of Oxazole (B20620) Ring and Substituents

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the protons of the oxazole ring and the substituted phenyl ring are observed. A study using DMSO-d6 as a solvent reported a singlet at 8.48 ppm for the proton at the C2 position of the oxazole ring and another singlet at 7.75 ppm for the proton at the C4 position. rsc.org The protons on the 4-bromophenyl group typically appear as a set of doublets due to para-substitution, with a multiplet observed around 7.68 ppm, integrating to four protons. rsc.org Another analysis described the protons ortho to the bromine appearing as a doublet, and the protons meta to the bromine also as a doublet.

Carbon-13 NMR (¹³C-NMR) Analysis for Carbon Framework Confirmation

The ¹³C-NMR spectrum provides definitive evidence for the carbon skeleton of the molecule. For this compound, characteristic chemical shifts are observed for the carbons of the oxazole and the bromophenyl moieties. In DMSO-d6, the carbon atoms of the oxazole ring, C2 and C5, resonate at approximately 152.2 ppm and 149.7 ppm, respectively. rsc.org The carbons of the phenyl ring show distinct signals, with the carbon attached to the bromine (C-Br) appearing at around 121.8 ppm. rsc.org The other phenyl carbons are found at approximately 132.2 ppm, 126.7 ppm, and 126.2 ppm. rsc.org

Table 1: NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|

| ¹H | 8.48 (s, 1H, oxazole-H2), 7.75 (s, 1H, oxazole-H4), 7.68 (s, 4H, Ar-H) | DMSO-d6 | rsc.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of the oxazole ring and the bromophenyl group. Key vibrations include C=N and C-O stretching from the oxazole ring. Aromatic C-H and C=C stretching vibrations from the phenyl ring are also prominent. The presence of the bromine atom is indicated by a C-Br stretching vibration, typically found in the lower frequency region of the spectrum. For similar oxazole derivatives, bands for C=C and C=N stretching of the oxazole ring are noted in the 1580-1600 cm⁻¹ and 1480-1500 cm⁻¹ regions, and a band for the para-substituted aromatic ring with bromine is seen at 750-800 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) confirms the molecular weight and provides information on the fragmentation pattern of this compound. The empirical formula for this compound is C₉H₆BrNO, corresponding to a molecular weight of approximately 224.05 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) provides a precise mass measurement. For the protonated molecule [M+H]⁺, the calculated mass is 223.9706. rsc.org The mass spectrum characteristically shows two molecular ion peaks of nearly equal intensity, a consequence of the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). vulcanchem.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the molecule. The UV-Vis spectra of 1,3-oxazole derivatives containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety have been reported to show an E band around 203 nm and a B band in the range of 249-256 nm. farmaciajournal.com For other related 4-bromo-2,5-disubstituted oxazoles, the maximum absorption wavelength (λmax) has been observed at values such as 343 nm and 333 nm, indicating the influence of substituents on the electronic structure. rsc.org

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a purified compound, thereby verifying its empirical formula. For this compound (C₉H₆BrNO), the calculated elemental composition is approximately: Carbon (C) 48.25%, Hydrogen (H) 2.70%, Bromine (Br) 35.66%, Nitrogen (N) 6.25%, and Oxygen (O) 7.14%. Experimental values from elemental analysis of synthesized samples are expected to be in close agreement with these calculated percentages, confirming the purity and elemental makeup of the compound. farmaciajournal.compsecommunity.org

Chromatographic Techniques for Purity Assessment

Chromatographic methods are essential for assessing the purity of this compound by separating it from any unreacted starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for determining the purity of oxazole derivatives. farmaciajournal.commdpi.com A typical system employs a C18 column as the stationary phase. The mobile phase often consists of a gradient or isocratic mixture of methanol (B129727) and water. farmaciajournal.com Detection is commonly performed using a UV detector, with wavelengths set between 250 nm and 335 nm, depending on the specific chromophore of the compound and its potential impurities. farmaciajournal.com

Table 3: Typical HPLC Conditions for Analysis

| Parameter | Condition | Reference |

| Column | C18 Reversed-Phase | farmaciajournal.com |

| Mobile Phase | Methanol/Water mixture | farmaciajournal.com |

| Detection | UV (e.g., 250-335 nm) | farmaciajournal.com |

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a rapid and effective technique for monitoring reaction progress and assessing the purity of the final product. For this compound and related compounds, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. mdpi.comderpharmachemica.com A frequently employed mobile phase system is a mixture of n-hexane and ethyl acetate, for instance in an 80:20 v/v ratio. derpharmachemica.comresearchgate.net After development, the spots are visualized under UV light at a wavelength of 254 nm. mdpi.com

Table 4: Typical TLC Conditions for Analysis

| Parameter | Condition | Reference |

| Stationary Phase | Silica gel 60 F254 | mdpi.comderpharmachemica.com |

| Mobile Phase | n-Hexane:Ethyl Acetate (e.g., 80:20, v/v) | derpharmachemica.comresearchgate.net |

| Visualization | UV light (254 nm) | mdpi.com |

Computational Chemistry and Theoretical Investigations

Quantum-Chemical Modeling of Electronic Structure and Reactivity

Quantum-chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the fundamental properties of 5-(4-bromophenyl)-1,3-oxazole and its derivatives. These methods allow for the detailed analysis of the molecule's electronic landscape and its implications for chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Related Parameters for a Similar Pyrazoline Derivative nih.gov

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.88 |

| Energy Gap (ΔE) | 4.10 |

Data obtained for 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone using DFT/B3LYP/6-311++G(d,p) level of theory.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and hyperconjugative interactions within a molecule, which contribute to its stability. researchgate.net This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). researchgate.net

In structures containing a bromophenyl group and a heterocyclic ring, significant delocalization of π-electrons is often observed. researchgate.net For instance, in a related pyrazoline derivative, NBO analysis revealed strong interactions between the lone pair orbitals of oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds, indicating significant electron delocalization and stabilization. nih.gov These interactions, which represent charge transfer from donor to acceptor orbitals, are fundamental to understanding the molecule's electronic structure and reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. wolfram.comresearchgate.net The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. wolfram.com

For molecules containing electronegative atoms like oxygen, nitrogen, and bromine, the MEP map typically shows negative potential localized around these atoms. In a related pyrazoline compound, the negative potential was concentrated around the carbonyl oxygen atom, identifying it as a likely site for electrophilic interaction. nih.gov Conversely, positive potential is often found around hydrogen atoms. researchgate.net DFT calculations on similar benzoxazole (B165842) derivatives have also utilized MEP maps to identify electrophilic and nucleophilic sites. researchgate.net The electrostatic potential is a key factor in understanding intermolecular interactions, such as hydrogen bonding and halogen bonding. nsf.gov

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and NMR chemical shifts. These theoretical predictions are often used to complement and aid in the interpretation of experimental spectra. For instance, in studies of related benzoxazole and pyrazoline derivatives, DFT calculations have been employed to compute vibrational wavenumbers. nih.govresearchgate.net The calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, leading to good agreement with experimental data. nih.gov These calculations also allow for the assignment of specific vibrational modes to the observed spectral bands. researchgate.net

Molecular Dynamics Simulations for Reactive Properties

While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in the provided search results, MD simulations are a powerful technique for studying the dynamic behavior and reactive properties of molecules. For similar heterocyclic compounds, MD simulations have been used to investigate their stability and interactions in different environments, such as in aqueous solution. researchgate.net These simulations can provide insights into the conformational flexibility of the molecule and its interactions with solvent molecules or biological targets over time.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net While specific QSAR studies focusing solely on this compound were not found, QSAR models have been developed for broader classes of oxazole (B20620) derivatives to predict their activity against various biological targets, such as human cytomegalovirus (HCMV). researchgate.netnih.gov These models use calculated molecular descriptors to predict the activity of new compounds, thereby guiding the synthesis of more potent analogues. researchgate.net For a series of 1,3-oxazole derivatives, QSAR models have been built with balanced accuracies in the range of 73-79% for predicting antiviral activity. researchgate.net

Correlation of Molecular Descriptors with Biological Activity

The biological activity of this compound derivatives is closely linked to their molecular descriptors, such as lipophilicity, electronic properties, and steric factors. Quantitative Structure-Activity Relationship (QSAR) studies help in understanding these correlations and in predicting the potency of new compounds. researchgate.net

A key feature of the this compound scaffold is the bulky bromine substituent on the phenyl ring. This group significantly enhances the lipophilicity of the molecule, a critical factor for its interaction with biological targets like enzymes. For instance, this increased lipophilicity is associated with the aromatase inhibition activity observed in a series of these derivatives. The electron-rich nature of the oxazole ring is also considered critical for certain biological interactions, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) inhibition.

In a study on related 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives, computational predictions of drug-likeness were performed. derpharmachemica.comresearchgate.net The study found a correlation between a higher drug-likeness score and better antimicrobial activity. researchgate.net Compounds bearing both electron-withdrawing and electron-donating functional groups were identified as the most active, highlighting the importance of electronic properties in determining biological function. researchgate.net The study confirmed that these derivatives generally adhered to Lipinski's 'rule of five', suggesting good potential for oral bioavailability. derpharmachemica.comresearchgate.net It has been proposed that the pharmacological activity of 1,3-oxazole derivatives can be evaluated using a special parameter, φ0, which considers the relative positions of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Table 1: Correlation of Molecular Descriptors with Biological Activity for this compound and its Derivatives

| Molecular Descriptor | Influence on Compound | Correlated Biological Activity | Reference |

| Bromine Substituent | Increases lipophilicity and introduces steric bulk. | Aromatase Inhibition | |

| Drug-Likeness Score | Higher score based on molecular properties. | Antimicrobial Activity | researchgate.net |

| Lipinski's Rule of Five | Adherence suggests good absorption/permeability. | Oral Bioavailability | derpharmachemica.comresearchgate.net |

| HOMO/LUMO levels (φ0) | Reflects donor/acceptor nature. | General Pharmacological Activity | researchgate.net |

Prediction of Biological Activity and Toxicity Profiles

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. For derivatives of 2-Bromo-4-propyl-1,3-oxazole, ADME prediction tools like ACD/Labs Percepta have been used to estimate properties such as the logarithm of the partition coefficient (logP), which is typically in the range of 2.5–3.0, and to identify likely sites of metabolism, such as the oxazole ring itself.

In silico studies on related 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives predicted good oral bioavailability. derpharmachemica.comresearchgate.net These predictions are based on parameters like molecular weight, number of hydrogen bond donors and acceptors, and logP, which were found to be within the ranges suggested by Lipinski's rule. researchgate.net For instance, some compounds in this series were predicted to have over 90% absorption. researchgate.net

Regarding toxicity, safety information for the parent compound, this compound, indicates it is classified as acutely toxic if swallowed (Acute Toxicity Category 3, Oral). sigmaaldrich.com The corresponding GHS pictogram is GHS06 (skull and crossbones), with a "Danger" signal word. sigmaaldrich.com In silico models can further predict potential toxicity issues. For example, virtual screening of some azole derivatives using structural alerts in OCHEM has been employed to filter out compounds with potential toxicity before synthesis. nih.gov

Table 2: Predicted ADMET Profile for this compound and Related Compounds

| Parameter | Predicted Value/Profile | Implication | Reference |

| logP | ~2.5–3.0 (for related derivatives) | Optimal lipophilicity for permeability | |

| Absorption | >90% (for related derivatives) | Good oral bioavailability | researchgate.net |

| Metabolism | Potential for oxazole ring oxidation | Predicts metabolic pathways | |

| Toxicity (Oral) | Acute Toxicity Category 3 | High acute toxicity if swallowed | sigmaaldrich.com |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful for understanding how a ligand, such as a this compound derivative, might interact with a biological target like an enzyme or receptor.

Docking studies have been instrumental in elucidating the mechanism of action for derivatives of this compound. For a series of these compounds (designated OXL-1 to OXL-6) that demonstrated aromatase inhibition with IC₅₀ values ranging from 0.8 to 2.4 µM, molecular docking was performed. The results of these studies suggest that the bromine atom at the 4-position of the phenyl ring plays a crucial role in the binding interaction. It is believed to optimize hydrophobic interactions within the active site of the aromatase enzyme, which is a key target in the treatment of estrogen-dependent breast cancer.

In a broader context, molecular docking has been applied to other 1,3-oxazole derivatives to predict their potential as inhibitors of various enzymes. For example, docking studies have been conducted on cytisine-containing 1,3-oxazoles to evaluate them as potential inhibitors of enzymes from Candida species. researchgate.net Similarly, docking and subsequent molecular dynamics studies have been performed on substituted phenyl and thiazole (B1198619) derivatives to understand their interactions with target proteins. plos.org These studies underscore the power of molecular docking to rationalize observed biological activity and to guide the design of more potent and selective inhibitors based on the oxazole scaffold.

Table 3: Summary of Molecular Docking Studies on this compound Derivatives

| Compound Series | Biological Target | Key Finding from Docking Study | Implication | Reference |

| This compound derivatives (OXL-1 to OXL-6) | Aromatase | The 4-bromo substituent optimizes hydrophobic interactions in the enzyme's active site. | Explains the structural basis for aromatase inhibition and guides future inhibitor design. |

Pharmacological and Biological Activity Research

Broad Spectrum Biological Activities of Oxazole (B20620) Derivatives

Oxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry due to their wide range of pharmacological activities. humanjournals.comresearchgate.net Researchers have synthesized and screened numerous oxazole derivatives, demonstrating their potential in treating various diseases. d-nb.info The inherent chemical properties of the oxazole ring, including its ability to participate in hydrogen bonding and other molecular interactions, make it a valuable component in the design of new therapeutic agents. humanjournals.comnih.gov

The search for new antimicrobial agents is a critical area of research due to the rise of multi-drug resistant pathogens. derpharmachemica.com Oxazole derivatives have emerged as a promising class of compounds with significant potential to address this challenge. humanjournals.comresearchgate.net The oxazole core is a key feature in many compounds that exhibit inhibitory effects against a variety of microbial species. nih.gov

A notable example involves a complex derivative incorporating the target scaffold, (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone . This compound, which features the 5-(4-bromophenyl)-1,3-oxazole moiety linked to a pyrazoline ring, has been identified as a potent antimicrobial agent in various studies. humanjournals.comresearchgate.net

Oxazole derivatives have been extensively studied for their activity against both Gram-positive and Gram-negative bacteria. d-nb.info For instance, research on novel 1,3-oxazole clubbed pyridyl-pyrazolines has highlighted their antibacterial potential. researchgate.net

Specifically, the derivative (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone was tested against a panel of bacterial strains. The study revealed that this compound displayed significant antibacterial activity. The presence of the bromophenyl group at the 5-position of the oxazole ring is considered a key contributor to its biological action.

Another study focused on 4-arylsulfonyl-1,3-oxazole derivatives. The compound 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide was synthesized and evaluated for its biological activities, contributing to the understanding of how substitutions on the oxazole ring influence antibacterial properties. biointerfaceresearch.com

| Compound Name | Bacterial Strain | Activity/Observation | Reference |

|---|---|---|---|

| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone | Various pathogenic strains | Performed well against tested strains | researchgate.net |

| 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid (precursor to oxazole) | S. epidermidis 756 | Inhibitory action with MIC of 56.2 µg/mL | mdpi.com |

The antifungal activity of oxazole derivatives is another area of significant research interest. nih.gov Fungal infections, particularly those caused by opportunistic pathogens, pose a serious threat to immunocompromised individuals.

The previously mentioned derivative, (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone , also demonstrated notable antifungal properties against various pathogenic fungal strains. researchgate.net

| Compound Name | Fungal Strain | Activity/Observation | Reference |

|---|---|---|---|

| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone | Various pathogenic strains | Performed well against tested strains | researchgate.net |

Tuberculosis remains a major global health problem, and there is a continuous need for new and effective drugs. researchgate.net Oxazole-containing compounds have been investigated as potential antitubercular agents. researchgate.netnih.gov For example, a series of 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives were synthesized from a 4-(4-bromophenyl)-2,5-dimethyloxazole intermediate and screened for their in-vitro antitubercular activity against Mycobacterium tuberculosis. researchgate.net The results from these studies indicate that the oxazole scaffold, particularly when substituted with a bromophenyl group, is a promising starting point for the development of new antitubercular drugs. researchgate.netacs.org

| Compound Series | Target Organism | Key Finding | Reference |

|---|---|---|---|

| 2,5-dimethyl-4-(aryl or hetero aryl) substituted aniline-1,3-oxazole derivatives (from 4-(4-bromophenyl)-2,5-dimethyloxazole) | Mycobacterium tuberculosis | Synthesized compounds were screened for in-vitro antitubercular activity. | researchgate.net |

| Oxazole derivatives from oxazoline (B21484) precursors | M. tuberculosis | Majority of oxazoles had improved in vitro activity over oxazoline precursors, with several having sub-micromolar MICs. | nih.gov |

The development of novel anticancer agents is a primary focus of medicinal chemistry. nih.govnih.gov Oxazole derivatives have been identified as a class of compounds with significant potential in this area. researchgate.net They have been shown to exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes and proteins involved in cancer cell proliferation. researchgate.net

Research has demonstrated the efficacy of oxazole derivatives against a range of cancer cell lines. researchgate.net A study involving 2,5-disubstituted nih.govCurrent time information in Bangalore, IN.oxazoles showed that some of these compounds exhibited good to moderate anticancer activity against nine different cancer sub-panels. researchgate.net

A derivative containing the bromophenyl group, 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide , was found to have the highest anti-proliferative activity against the HOP-92 non-small cell lung cancer cell line. biointerfaceresearch.com This highlights the potential of 5-substituted oxazoles in cancer therapy.

Furthermore, the complex derivative (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone was not only evaluated for its antimicrobial effects but also for its anticancer activity, with one study noting that it has the highest potency among the tested compounds. researchgate.net

| Compound Name | Cancer Cell Line | Activity/Observation | Reference |

|---|---|---|---|

| 2-[4-(4-Bromophenyl)sulfonyl-2-phenyl-oxazol-5-yl]sulfanylacetamide | HOP-92 (Non-Small Cell Lung) | Highest anti-proliferative activity in its series. | biointerfaceresearch.com |

| (5-(4-Bromophenyl)-3-{(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)methanone | Not specified | Data revealed the highest potency. | researchgate.net |

| 4-Benzyl-2-{4-[(4-bromophenyl)sulfonyl]phenyl}-5-(p-tolyl)-1,3-oxazole | Daphnia magna (Cytotoxicity assessment) | Exhibited high cytotoxicity, indicating potential for further biological investigation. | farmaciajournal.com |

Anticancer Activity

Mechanisms of Antitumor Action

Derivatives of this compound have been investigated for their potential as anticancer agents. Research indicates that compounds within the oxazole class can exhibit antitumor properties through mechanisms such as the disruption of tubulin polymerization, a process critical for cell division. nih.gov Analogs have been shown to induce apoptosis in cancer cells via mitochondrial pathways. For instance, some 5-phenyloxazole-2-carboxylic acid derivatives, which are structurally related, have demonstrated the ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov Molecular docking studies suggest that these compounds may bind to the colchicine (B1669291) binding site of tubulin. nih.gov

Furthermore, certain this compound derivatives have been synthesized and studied for their potential as aromatase inhibitors, which is a key target in hormone-dependent breast cancer. Docking simulations have suggested strong binding affinities of these derivatives to the aromatase enzyme.

Anti-inflammatory Activity

The 1,3-oxazole scaffold is a core component of various compounds exhibiting anti-inflammatory properties. thepharmajournal.comtandfonline.com Research on related oxazolone (B7731731) derivatives, which can be considered tautomers of hydroxyl-substituted oxazoles, has shown that these compounds can act as cyclooxygenase (COX) inhibitors. nih.gov Specifically, the design of diarylheterocycles with a five-membered ring, akin to the structure of this compound, has been a strategy for developing selective COX-2 inhibitors. nih.gov The presence of a phenyl group, and particularly substitutions on this ring, can influence the anti-inflammatory activity. nih.gov

Antiparasitic and Antiprotozoal Activity

The oxazole nucleus is a recognized pharmacophore in the development of antiparasitic and antiprotozoal agents. thepharmajournal.comtandfonline.com Studies have demonstrated the in vitro activity of 2-amino-4-(p-bromophenyl)-oxazole against Trichomonas vaginalis, showing significant anti-trichomonal effects. bioline.org.br This highlights the potential of the 4-bromophenyl substituted oxazole core in the design of new agents against parasitic protozoa. bioline.org.br The broader class of 2-arylazole derivatives has also been explored for their antiprotozoal capabilities. google.com

Enzyme Inhibitory Effects

Beyond its role in antitumor mechanisms, this compound and its analogs have been investigated as inhibitors of various enzymes. As previously mentioned, derivatives have been designed as aromatase inhibitors. The general class of oxazoles is known to interact with a variety of enzymes and receptors through diverse non-covalent bonds, leading to a wide range of biological actions. semanticscholar.orgresearchgate.net For example, some oxazole derivatives have been studied for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. thepharmajournal.com The inhibitory potential is often linked to the substitution pattern on the oxazole and its appended rings. thepharmajournal.com

Structure-Activity Relationship (SAR) Studies of this compound and Analogs

The biological activity of this compound and its derivatives is intrinsically linked to their chemical structure. tandfonline.com Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents and their positions influence the pharmacological effects.

Influence of Halogen Substituents on Biological Activity

The presence and nature of halogen substituents on the phenyl ring of 5-phenyloxazoles can significantly impact their biological activity. The bromine atom in this compound, for instance, is an electron-withdrawing group that can enhance binding to enzymatic pockets. The bromophenyl group can also increase lipophilicity and participate in halogen bonding, which can enhance binding affinity to biological targets. Studies on other halogenated analogs have shown that the type of halogen can modulate activity, with research indicating that increasing the atomic mass of the halogen substituent can, in some cases, improve the biological activity of a derivative. rsc.org

Impact of Substitutions at Different Positions of the Oxazole Ring

Substitutions at various positions of the 1,3-oxazole ring are fundamental to the observed biological activities. thepharmajournal.com

Position 2: Modifications at the C2 position of the oxazole ring are critical. For example, in a series of 5-phenyloxazole-2-carboxylic acid derivatives, the nature of the carboxamide at C2 was found to be a key determinant of cytotoxicity. nih.gov The presence of a phenyl ring at C2 is also considered important for certain activities. thepharmajournal.com

Position 4: Substitution at the C4 position can also greatly influence the biological profile. In some oxazolone derivatives, the presence of a cinnamoyl residue at C4 was found to be important for tyrosinase inhibitory activity. thepharmajournal.com

Position 5: The substituent at the C5 position, which in this case is the 4-bromophenyl group, plays a significant role. The bulky bromine substituent enhances lipophilicity and is a key feature for the aromatase inhibition potential of these compounds.

Below is a table summarizing the influence of structural modifications on the biological activity of this compound and its analogs.

| Structural Feature | Position | Influence on Biological Activity | Example Activity |

| 4-Bromophenyl group | C5 | Enhances lipophilicity and binding affinity through halogen bonding. | Aromatase Inhibition, Antiparasitic bioline.org.br |

| Halogen Substituent | Phenyl Ring | Electron-withdrawing nature can improve binding to enzymes. The type of halogen can modulate activity. rsc.org | Enzyme Inhibition |

| Carboxamide Group | C2 | Key determinant of cytotoxicity in some analogs. nih.gov | Antitumor nih.gov |

| Phenyl Group | C2 | Considered important for certain biological activities. thepharmajournal.com | Enzyme Inhibition thepharmajournal.com |

| Cinnamoyl Residue | C4 | Important for tyrosinase inhibitory activity in related oxazolones. thepharmajournal.com | Enzyme Inhibition thepharmajournal.com |

Identification of Pharmacophores and Key Structural Motifs

The biological activity of oxazole-containing compounds is intrinsically linked to their molecular structure, with specific substructures, known as pharmacophores, being essential for their therapeutic effects. The 1,3-oxazole ring itself is a critical pharmacophore, serving as a versatile scaffold in medicinal chemistry. derpharmachemica.com This five-membered heterocycle, containing nitrogen and oxygen atoms, is a key feature in numerous natural products and synthetic drugs. derpharmachemica.com

For derivatives of this compound, several key structural motifs have been identified as crucial for their biological interactions:

The 1,3-Oxazole Core : This heterocyclic ring system is fundamental. Its planar structure and the presence of heteroatoms allow it to engage in various non-covalent interactions with biological targets. irjweb.comnih.gov The nitrogen atom at position 3 can act as a hydrogen bond acceptor, a key interaction for binding to proteins. bioorganica.com.ua The entire ring system can participate in π-π stacking and van der Waals interactions. tandfonline.comrsc.org

The 5-(4-Bromophenyl) Group : The phenyl ring at position 5 is a significant motif. The presence of the bromine atom, a halogen, is particularly noteworthy. It increases the lipophilicity of the molecule and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity to target proteins. vulcanchem.com In related isoxazole (B147169) derivatives, the 4-bromophenyl group was found to be a key feature in compounds with antimicrobial activity. researchgate.netderpharmachemica.com

Substituents at Position 2 : Modifications at the 2-position of the oxazole ring significantly influence the compound's ability to interact with biological targets. ontosight.ai For instance, the introduction of phenyl groups at this position can enhance interactions via π-stacking mechanisms. bioorganica.com.ua

Structure-activity relationship (SAR) studies on various oxazole derivatives reveal that the specific arrangement and nature of substituents on the oxazole ring are pivotal for their pharmacological activity. tandfonline.com These studies help in identifying which functional groups are favorable for enhancing physicochemical properties and interactions at target sites. tandfonline.com

Table 1: Key Structural Motifs and Their Potential Roles

| Structural Motif | Potential Role in Biological Activity | References |

|---|---|---|

| 1,3-Oxazole Ring | Core scaffold; participates in hydrogen bonding (via N-3), π-π stacking, and other non-covalent interactions. | bioorganica.com.uatandfonline.com |

| 4-Bromophenyl Group | Increases lipophilicity; enhances target binding through halogen bonding and hydrophobic interactions. | vulcanchem.comresearchgate.netderpharmachemica.com |

| Aromatic/Heterocyclic Substituents | Can modulate binding affinity and specificity through additional hydrophobic, π-stacking, or hydrogen bonding interactions. | bioorganica.com.uaontosight.ai |

Mechanism of Action Investigations (where information is available for oxazole class)

The oxazole nucleus is a versatile component in drug design, and its derivatives have been shown to exert their biological effects through a variety of mechanisms. journalajst.comsemanticscholar.org The five-membered aromatic ring, with its nitrogen and oxygen atoms, can interact with a wide array of enzymes and receptors, primarily through non-covalent bonds, leading to a broad spectrum of biological functions. nih.govtandfonline.comsemanticscholar.orgjetir.org

Interactions with Biological Targets (e.g., enzymes, receptors)

Research into the broader class of oxazole derivatives has revealed interactions with numerous biological targets, which are often the basis of their therapeutic potential. nih.govbenthamscience.com These interactions are typically non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. tandfonline.comrsc.org

Enzyme Inhibition: A significant mechanism of action for many oxazole derivatives is the inhibition of enzyme activity. nih.gov

Phosphodiesterases (PDEs) : Certain phosphorylated oxazole derivatives have been investigated as inhibitors of phosphodiesterase III (PDE3). nih.gov Molecular docking studies suggest that these compounds fit into the active site of PDE3, with the phosphonate (B1237965) groups, piperidine (B6355638) rings, and phenyl groups all contributing to the binding complex. nih.gov

Protein Kinases : Oxazole derivatives have been identified as inhibitors of various protein kinases, which are crucial regulators of cell signaling. nih.govbenthamscience.com For example, some derivatives act as tyrosine kinase inhibitors. derpharmachemica.commdpi.com

Other Enzymes : The oxazole scaffold has been incorporated into inhibitors for a wide range of other enzymes, including DNA topoisomerase, mitochondrial enzymes, and histone deacetylases (HDACs). nih.govbenthamscience.com

Receptor Antagonism: Oxazole-containing compounds have also been developed as receptor antagonists.

Orexin (B13118510) Receptors : The sedative-hypnotic drug Suvorexant, which contains an oxazole moiety, functions as an orexin receptor antagonist. rsc.org Its binding to the receptor is primarily through hydrophobic interactions, with a key hydrogen bond to an asparagine residue and a water-mediated hydrogen bond to a histidine residue. rsc.org

Other Receptors : Oxazoles have been shown to interact with targets such as the estrogen receptor. nih.gov

Other Interactions:

DNA and Associated Proteins : Some oxazole derivatives can interact with DNA structures like G-quadruplexes or inhibit proteins involved in DNA replication and repair. nih.govbenthamscience.com For instance, the anti-inflammatory drug Oxaprozin, an oxazole derivative, has been shown to bind to the macrodomain 3 of the SARS-CoV-2 virus, where its carboxylic group forms a salt bridge and the oxazole ring forms a water-mediated hydrogen bond. rsc.org

Tubulin : Inhibition of tubulin polymerization is another mechanism by which some oxazole derivatives exhibit anticancer activity, leading to apoptosis. nih.govbenthamscience.com

Table 2: Examples of Biological Targets for the Oxazole Class

| Target Class | Specific Target Example | Type of Interaction | References |

|---|---|---|---|

| Enzymes | Phosphodiesterase III (PDE3) | Non-covalent binding in active site | nih.gov |

| Protein Kinases (e.g., Tyrosine Kinase) | Non-covalent binding | nih.govbenthamscience.commdpi.com | |

| DNA Topoisomerase | Inhibition | nih.govbenthamscience.com | |

| Receptors | Orexin Receptors | Antagonism via hydrophobic interactions and H-bonds | rsc.org |

| Estrogen Receptor | Inhibition | nih.gov | |

| Other Proteins | Tubulin | Inhibition of polymerization | nih.govbenthamscience.com |

| SARS-CoV-2 Macrodomain 3 | Salt bridge, water-mediated H-bond | rsc.org |

Covalent Bonding with Nucleophilic Sites in Proteins (for specific derivatives)

While most oxazole derivatives interact with their biological targets through reversible, non-covalent interactions, some related heterocyclic compounds are known to form irreversible covalent bonds. This mechanism often leads to the permanent inactivation of the target protein.

An illustrative example from a closely related class, the isoxazoles, is the antibiotic flucloxacillin (B1213737). This drug contains a reactive β-lactam ring fused to the isoxazole. Penicillin-binding proteins (PBPs) in bacteria mistake the drug for their natural substrate, D-Ala-D-Ala. rsc.org Upon binding, the β-lactam ring is opened by a nucleophilic serine residue in the active site of the PBP. This process forms a highly stable acyl-enzyme complex, resulting in the irreversible covalent inactivation of the enzyme and preventing bacterial cell wall synthesis. rsc.org Furthermore, flucloxacillin has been shown to covalently bind to lysine (B10760008) residues on human serum albumin by the same mechanism of ring-opening. rsc.org

Although this specific example involves an isoxazole and a β-lactam ring, it demonstrates the principle that heterocyclic compounds can be designed to act as covalent inhibitors by incorporating reactive functional groups. The oxazole ring itself is generally stable, but when derivatized with specific reactive moieties, it could potentially be part of a molecule designed for covalent targeting.

Medicinal Chemistry and Drug Development Potential

Role as a Privileged Scaffold in Drug Design and Discovery

The 1,3-oxazole ring is recognized as a "privileged scaffold" in drug design. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery. researchgate.netacs.org The oxazole (B20620) nucleus is a five-membered heterocyclic ring containing an oxygen and a nitrogen atom, and its derivatives are known to interact with various enzymes and receptors through diverse non-covalent bonds. semanticscholar.orgtandfonline.com This versatility has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and anti-inflammatory activities.

The presence of the 4-bromophenyl group further enhances the potential of 5-(4-Bromophenyl)-1,3-oxazole as a privileged scaffold. The bromine atom can participate in halogen bonding and other interactions, which can significantly influence the compound's binding affinity and selectivity for specific biological targets. smolecule.com This combination of the oxazole core and the bromophenyl substituent creates a unique chemical entity with potential for broad biological activity.

The utility of the oxazole scaffold is evident in the variety of therapeutic agents that incorporate this ring system. Several oxazole derivatives have been successfully developed into clinical drugs, highlighting the immense developmental value of this heterocyclic core. The ability of the oxazole structure to be readily modified allows for the creation of large libraries of compounds for screening against various diseases.

Lead Compound Identification and Optimization

In the process of drug discovery, a "lead compound" is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. This compound and its derivatives have been identified as promising lead compounds in the development of new drugs. smolecule.com

The process of lead optimization involves modifying the chemical structure of the lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold provides multiple sites for chemical modification. For instance, substitutions can be made on the phenyl ring or the oxazole ring to fine-tune the compound's biological activity.

An example of lead optimization can be seen in the development of antimicrobial agents. A study on a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives demonstrated that the addition of electron-withdrawing and donating functional groups significantly influenced their antimicrobial activity. derpharmachemica.com This highlights how the core structure of a bromophenyl-oxazole derivative can be systematically modified to enhance its therapeutic potential.

Development of Novel Therapeutic Agents

The versatile nature of the this compound scaffold has led to its exploration in the development of a wide array of novel therapeutic agents. smolecule.com Research has shown that derivatives of this compound exhibit potential in treating various diseases, including cancer and infectious diseases. smolecule.comderpharmachemica.com

The development of new drugs often involves synthesizing and screening a library of related compounds. For example, a series of 1,3-oxazole sulfonamides were synthesized and evaluated for their anticancer properties. Many of these compounds showed promising growth inhibitory effects, particularly against leukemia cell lines.

The following table summarizes some examples of therapeutic agents derived from or related to the bromophenyl-oxazole scaffold and their potential applications:

| Compound Class | Therapeutic Target/Application | Key Findings |

| 1,3-Oxazole Sulfonamides | Anticancer (Leukemia) | Exhibited promising growth inhibitory properties and high specificity for leukemia cell lines. |

| 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives | Antimicrobial | Compounds with specific substitutions showed good activity against various bacterial and fungal strains. derpharmachemica.comresearchgate.net |

| 4-(4-bromophenyl)-2-tert-butyloxazole | Antibacterial | Found to be one of the most active compounds in a series of synthesized heterocyclic derivatives. nih.govd-nb.info |

| 5-Aryl-4-benzyl-1,3-oxazoles containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety | Cytotoxic Agents | Synthesized and evaluated for their cytotoxic effects. farmaciajournal.com |

Applications in Combating Antimicrobial Resistance

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of new and effective antimicrobial agents. The this compound scaffold has emerged as a promising framework for the development of novel antimicrobials.

Derivatives of this compound have demonstrated significant activity against a range of bacterial and fungal pathogens. For instance, a study on 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives revealed that certain compounds in the series possessed good antimicrobial activity against tested bacterial and fungal strains. derpharmachemica.com Another study identified 4-(4-bromophenyl)-2-tert-butyloxazole as a highly active antibacterial agent. nih.govd-nb.info

The mechanism of action of these compounds is often related to their ability to disrupt microbial processes. The oxazole ring and the bromophenyl group can interact with essential microbial enzymes or cellular structures, leading to the inhibition of growth or cell death. The development of oxazole-based antimicrobials represents a valuable strategy in the fight against drug-resistant infections.

Potential in Targeted Therapies (e.g., specific cancer cell lines)

Targeted therapy is a form of cancer treatment that uses drugs to target specific genes and proteins that are involved in the growth and survival of cancer cells. The this compound scaffold has shown potential for the development of such targeted therapies.

Research has indicated that derivatives of this compound can exhibit selective cytotoxicity against specific cancer cell lines. For example, this compound derivatives have been evaluated as aromatase inhibitors, which are a key target in the treatment of estrogen-dependent breast cancer. Molecular docking studies have suggested that the bromine atom at the 4-position of the phenyl ring can optimize hydrophobic interactions within the active site of the aromatase enzyme.

Furthermore, studies on similar oxazole derivatives have explored their ability to inhibit specific enzymes or interact with receptors involved in cancer-related pathways. ontosight.ai The potential to modulate enzyme activity is a crucial property for developing targeted therapies. The ability to selectively target cancer cells while minimizing damage to healthy cells is a primary goal of modern cancer research, and the this compound scaffold provides a promising starting point for the design of such agents.

Applications in Materials Science and Other Fields

Potential in Organic Electronics

The structure of 5-(4-bromophenyl)-1,3-oxazole and its derivatives are being explored for their potential in organic electronics. The oxazole (B20620) scaffold, being a planar and aromatic system, can facilitate π-π stacking interactions, a key property for charge transport in organic semiconductors. The presence of the bromophenyl group further influences the electronic properties and can enhance characteristics like lipophilicity. These features make such compounds candidates for integration into organic light-emitting diodes (OLEDs) and other electronic devices. chemimpex.com The stability and electronic properties of bromophenyl-oxazole derivatives are advantageous for optoelectronic applications, where they may contribute to improved device performance. chemimpex.com

Exploration for Conductivity and Photoluminescence

The potential for conductivity and photoluminescence in materials derived from this compound is an active area of research. The extended conjugation between the oxazole and phenyl rings is a key structural feature that can lead to fluorescent properties. vulcanchem.com This luminescence can be tuned, for instance, by the introduction of electron-withdrawing groups. The development of novel polythiophene derivatives incorporating pyrazoline has demonstrated that thermal stability, photoluminescence, and conductivity are related to the properties of the main-chain thiophene (B33073) rings. tandfonline.com While specific data on the conductivity of this compound itself is limited, the broader class of oxazole-containing polymers and materials shows promise for these applications. tandfonline.comuni-muenchen.de

Radiopharmaceutical Chemistry (e.g., PET imaging with Br-76 labeling)

The bromine atom in this compound makes it a candidate for radiolabeling, particularly with bromine-76 (B1195326) (76Br), a positron-emitting radionuclide. nih.gov 76Br is suitable for Positron Emission Tomography (PET) imaging, a non-invasive diagnostic tool. nih.govnih.gov The relatively long half-life of 76Br (16.2 hours) allows for the imaging of biological processes over extended periods. nih.gov The chemistry for radiobromination often involves the oxidative electrophilic substitution on an activated aromatic ring. nih.gov Research has shown that electron-rich aromatic moieties can be readily labeled with 76Br. nih.gov This suggests that this compound could potentially be developed into a PET tracer for imaging specific biological targets. nih.govnih.govscirp.org

Use as Chemical Synthesis Intermediates for Complex Organic Molecules

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. ontosight.ai The bromine atom on the phenyl ring is a key functional group that allows for a variety of subsequent chemical transformations, most notably transition metal-catalyzed cross-coupling reactions like the Suzuki reaction. vulcanchem.comijpsonline.com This enables the introduction of a wide range of substituents at this position, leading to the creation of diverse molecular architectures. farmaciajournal.comsapub.org The oxazole ring itself can also participate in various chemical reactions. smolecule.com This dual reactivity makes it a valuable building block for constructing larger, more intricate molecules with potential applications in medicinal chemistry and materials science. ontosight.aismolecule.comnih.gov

Utilization as Standard Reference Material in Analytical Chemistry

Due to its well-defined chemical structure and properties, this compound and related compounds can be used as standard reference materials in analytical chemistry. sigmaaldrich.com These standards are crucial for the validation of analytical methods, calibration of instruments, and for quality control purposes. For instance, in chromatographic and spectroscopic techniques, a reference standard of known purity and identity is essential for the accurate quantification and identification of the analyte in a sample. While Sigma-Aldrich provides the compound primarily for early discovery research and does not collect analytical data, its availability from chemical suppliers indicates its use in research and development, where it can serve as a starting point for synthesis or as a reference compound. sigmaaldrich.com

Future Research Directions

Exploration of New Synthetic Methodologies for Enhanced Yield and Selectivity